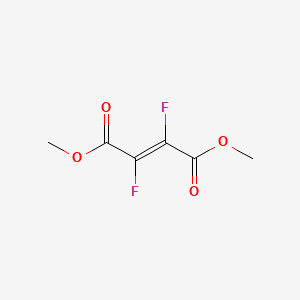
Dimethyl 2,3-difluorofumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,3-difluorofumarate is an organic compound with the chemical formula C6H6F2O4. It is a derivative of fumaric acid, where two hydrogen atoms are replaced by fluorine atoms.
Méthodes De Préparation
Dimethyl 2,3-difluorofumarate can be synthesized through several methods. One common synthetic route involves the reaction of fumaric acid with fluorinating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective introduction of fluorine atoms at the desired positions .
In industrial production, the synthesis of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the reaction and reduce the production costs .
Analyse Des Réactions Chimiques
Dimethyl 2,3-difluorofumarate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert this compound into fluorinated alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Dimethyl 2,3-difluorofumarate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Researchers use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity
Mécanisme D'action
The mechanism of action of dimethyl 2,3-difluorofumarate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins or enzymes, leading to altered biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Dimethyl 2,3-difluorofumarate can be compared with other fluorinated fumarates and related compounds:
Dimethyl fumarate: Unlike this compound, dimethyl fumarate does not contain fluorine atoms and has different chemical and biological properties.
2,3-Difluoromaleic anhydride: This compound is structurally similar but contains an anhydride functional group instead of ester groups.
Fluorinated alkenes: These compounds share the presence of fluorine atoms but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for various applications .
Propriétés
Formule moléculaire |
C6H6F2O4 |
|---|---|
Poids moléculaire |
180.11 g/mol |
Nom IUPAC |
dimethyl (E)-2,3-difluorobut-2-enedioate |
InChI |
InChI=1S/C6H6F2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h1-2H3/b4-3+ |
Clé InChI |
ZDGDBABNSVPXFK-ONEGZZNKSA-N |
SMILES isomérique |
COC(=O)/C(=C(/C(=O)OC)\F)/F |
SMILES canonique |
COC(=O)C(=C(C(=O)OC)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


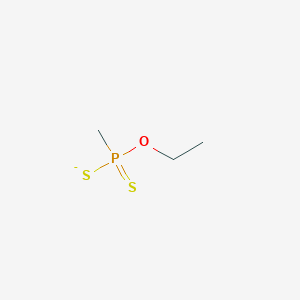
![2,2,2-Trifluoro-1-[4-(methoxymethoxy)phenyl]ethanone](/img/structure/B14754778.png)
![(1S,9R)-4-(2,6-dibromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14754781.png)

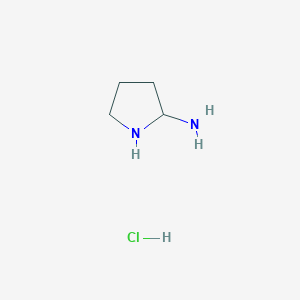
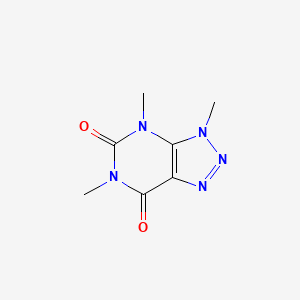
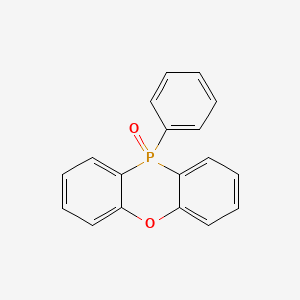

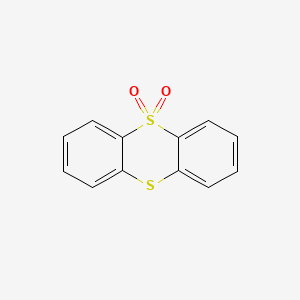
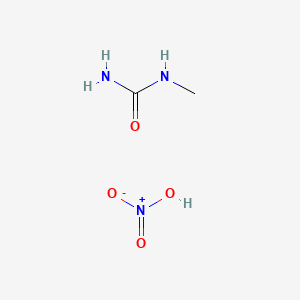
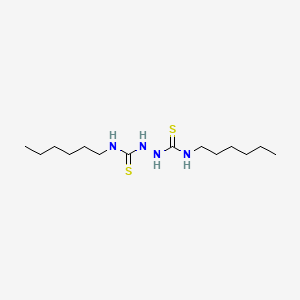
![4-[[3,6-Bis(3,5-dimethoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14754836.png)
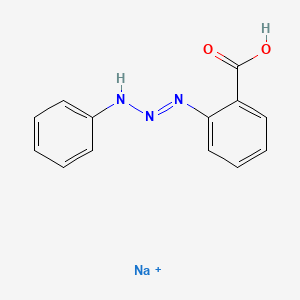
![(2S)-2-tert-butylbicyclo[2.2.1]heptane](/img/structure/B14754855.png)
